Didemethylchlorpromazine Didemethylchlorpromazine Dedimethylchlorpromazine, also known as CPZSL or CL-ppa, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Dedimethylchlorpromazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dedimethylchlorpromazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dedimethylchlorpromazine is primarily located in the cytoplasm and membrane (predicted from logP).
3-(2-chloro-10-phenothiazinyl)-1-propanamine is a member of phenothiazines.
Brand Name: Vulcanchem
CAS No.: 2095-17-2
VCID: VC21348442
InChI: InChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2
SMILES: C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN
Molecular Formula: C15H15ClN2S
Molecular Weight: 290.8 g/mol

Didemethylchlorpromazine

CAS No.: 2095-17-2

Cat. No.: VC21348442

Molecular Formula: C15H15ClN2S

Molecular Weight: 290.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Didemethylchlorpromazine - 2095-17-2

CAS No. 2095-17-2
Molecular Formula C15H15ClN2S
Molecular Weight 290.8 g/mol
IUPAC Name 3-(2-chlorophenothiazin-10-yl)propan-1-amine
Standard InChI InChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2
Standard InChI Key ZTQZBABFEUDZFE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN
Canonical SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN

Chemical Identity and Structure

Didemethylchlorpromazine, also known as 3-(2-chlorophenothiazin-10-yl)propan-1-amine, is a demethylated metabolite of chlorpromazine. It is formed through the N-demethylation of chlorpromazine, resulting in a compound with modified pharmacological properties compared to its parent drug.

Basic Chemical Properties

The compound possesses several defining chemical characteristics as outlined in Table 1:

PropertyValue
CAS Number2095-17-2
Molecular FormulaC15H15ClN2S
Molecular Weight290.8 g/mol
IUPAC Name3-(2-chlorophenothiazin-10-yl)propan-1-amine
Standard InChIKeyZTQZBABFEUDZFE-UHFFFAOYSA-N
Related CAS3763-80-2 (mono-hydrochloride)

Table 1: Chemical properties of Didemethylchlorpromazine

Structural Characteristics

Didemethylchlorpromazine retains the core phenothiazine structure of chlorpromazine but lacks the two methyl groups on the terminal amino group. This structural modification occurs through metabolic N-demethylation processes and results in a primary amine at the terminus of the propyl chain instead of the tertiary amine found in chlorpromazine. The structural formula can be represented as C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN, highlighting the phenothiazine ring system with the chlorine substituent and the aminopropyl side chain.

Relationship to Chlorpromazine

Didemethylchlorpromazine is derived from chlorpromazine, a well-established antipsychotic medication. Understanding this relationship provides important context for appreciating the unique properties of didemethylchlorpromazine.

Comparative Chemical Structure

While chlorpromazine has the molecular formula C17H19ClN2S, didemethylchlorpromazine has the formula C15H15ClN2S, reflecting the loss of two methyl groups . This structural difference is significant as it changes the physicochemical properties of the compound, potentially affecting its receptor binding profile and pharmacological activities.

Metabolic Relationship

Didemethylchlorpromazine is formed through the metabolic N-demethylation of chlorpromazine. This process is part of the normal metabolic pathway for chlorpromazine in humans and other organisms, where hepatic enzymes sequentially remove the methyl groups from the tertiary amine. This relationship categorizes didemethylchlorpromazine as a metabolite rather than just a structural analog of chlorpromazine.

Pharmacological Properties

The pharmacological profile of didemethylchlorpromazine shares some similarities with chlorpromazine but also exhibits distinct characteristics due to its structural modifications.

Receptor Binding Profile

While specific receptor binding data for didemethylchlorpromazine is limited in the search results, it likely retains some of the receptor affinities of its parent compound chlorpromazine. Chlorpromazine is known to have strong antiadrenergic and weak peripheral anticholinergic activity, with a significant ganglionic blocking action . The demethylation process may modify these receptor interactions, potentially altering the compound's pharmacodynamic profile.

Research Applications and Findings

Didemethylchlorpromazine has been the subject of various research investigations, particularly in the context of its potential applications in addressing multidrug resistance in cancer treatment.

Molecular Docking Studies

In a significant research finding, didemethylchlorpromazine has been identified as a potential inhibitor against multidrug resistance through molecular modeling and docking studies . In these studies, didemethylchlorpromazine was found to have a docking score of -9.12, ranking it fifth among the compounds tested, as shown in Table 2:

NoORIGINAL.IDDocking scoreCompound Name
1NSC636674-9.46(3E,5E)-3,5-dibenzylidenepiperidin-4-ol
2NSC132828-9.40N-(2,6-diphenylpiperidin-4-ylidene)hydroxylamine
3NSC132835-9.382,6-diphenylpiperidin-4-amine
4AF-407/13462035-9.216-(4-chlorophenyl)-3-(3-pyridinyloxy)-2H-pyran-2-imine
5NSC168977-9.12Didemethylchlorpromazine
6S341886-9.084-Benzylideneaminoantipyrine
7NSC13240-9.002-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine

Table 2: Docking scores of potential small molecule inhibitors

NEK2 Inhibition Mechanism

Research suggests that didemethylchlorpromazine may exert its activity against multidrug resistance through inhibition by binding to NIMA-related kinase 2 (NEK2) . This mechanism represents a potentially novel approach to addressing drug resistance in cancer treatment. The compound was identified through in silico screening and molecular modeling techniques, with its binding to NEK2 predicted to disrupt processes that contribute to multidrug resistance in cancer cells .

Phototoxicity and Photogenotoxicity

One of the most notable characteristics of didemethylchlorpromazine is its enhanced phototoxicity and photogenotoxicity compared to its parent compound, chlorpromazine.

Photosensitizing Properties

Studies have demonstrated that didemethylchlorpromazine induces significant DNA damage upon exposure to ultraviolet radiation. This photosensitizing effect is more pronounced than that observed with chlorpromazine, suggesting a structure-activity relationship in which the demethylation process enhances the compound's photoreactivity.

DNA Damage Mechanisms

The photogenotoxicity of didemethylchlorpromazine may involve the generation of reactive oxygen species upon UV irradiation, leading to oxidative DNA damage. Additionally, the compound may form photoadducts with DNA, directly interfering with DNA structure and function. These mechanisms have important implications for both the potential therapeutic applications and safety considerations of didemethylchlorpromazine.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator